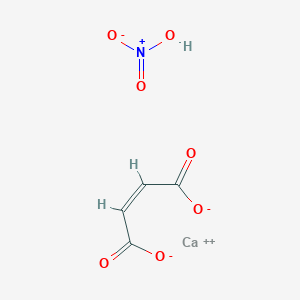

Calcium citrate maleate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C4H3CaNO7 |

|---|---|

分子量 |

217.15 g/mol |

IUPAC名 |

calcium;(Z)-but-2-enedioate;nitric acid |

InChI |

InChI=1S/C4H4O4.Ca.HNO3/c5-3(6)1-2-4(7)8;;2-1(3)4/h1-2H,(H,5,6)(H,7,8);;(H,2,3,4)/q;+2;/p-2/b2-1-;; |

InChIキー |

JNXSXSPPBNNOTN-UAIGNFCESA-L |

異性体SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[N+](=O)(O)[O-].[Ca+2] |

正規SMILES |

C(=CC(=O)[O-])C(=O)[O-].[N+](=O)(O)[O-].[Ca+2] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Calcium Citrate Malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium citrate (B86180) malate (B86768) (CCM) is a water-soluble calcium supplement that is a salt of calcium, citric acid, and malic acid.[1] Its variable composition and high bioavailability make it a subject of significant interest in nutritional science and pharmaceutical development.[2][3] Unlike other calcium salts, CCM exhibits enhanced solubility in both acidic and neutral solutions, a characteristic that contributes to its superior absorption in the gastrointestinal tract.[4][5] This technical guide provides a comprehensive overview of the core chemical properties of calcium citrate malate, detailed experimental protocols for its characterization, and a visualization of its absorption pathway.

Chemical and Physical Properties

Calcium citrate malate is a complex of calcium, citrate, and malate with a variable molar ratio.[6] The specific ratio of these components influences the overall properties of the compound. It is typically a white to off-white, odorless, crystalline powder or granule.[6][7]

| Property | Value | References |

| Molecular Formula | Variable; e.g., Ca₆(C₆H₅O₇)₂(C₄H₄O₅)₃·6H₂O | [8] |

| Molecular Weight | Variable; e.g., 1123.0 g/mol for the hexahydrate | [8] |

| Appearance | White to off-white crystalline powder or granules | [6][7] |

| Odor | Odorless | [7] |

| pH (1% solution) | Approximately 6.0 - 6.5 | [5][9] |

| Bulk Density (loose) | ≥ 0.50 g/cm³ | [10] |

| Tapped Density | 1.0 - 1.3 g/cm³ | [7] |

| Melting Point | Decomposes upon heating | [7] |

| Stability | Decomposes at temperatures above 100 °C | [5] |

Solubility Profile

A key characteristic of calcium citrate malate is its high solubility in water across a range of pH values, which is a primary contributor to its enhanced bioavailability compared to other calcium salts like calcium carbonate and calcium citrate.[1][2]

| Condition | Solubility | References |

| Water at 20 °C | 0.5 g/100 mL (for a 5:2:2 molar ratio) | [5][11] |

| Aqueous Solution at Gastric pH (e.g., pH 2.0) | High, with 80-90% of soluble calcium in ionic form. | [1] |

| Aqueous Solution at Intestinal pH (e.g., pH 7.0) | Forms significantly higher levels of soluble complexes compared to other calcium salts. | [1] |

| 1% Acetic Acid | More soluble than calcium citrate or calcium malate. | [5] |

| 10% Acetic Acid | More soluble than calcium citrate or calcium malate. | [5] |

Experimental Protocols

Determination of Calcium Content by Titration

This method is adapted from the United States Pharmacopeia (USP) monograph for Calcium Citrate Malate.[12][13]

Principle: Calcium is titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH using a suitable indicator.

Reagents and Equipment:

-

0.05 M Edetate Disodium (EDTA) solution, standardized

-

3 N Hydrochloric Acid

-

1 N Sodium Hydroxide

-

Hydroxy Naphthol Blue indicator

-

250 mL beaker

-

Magnetic stirrer and stir bar

-

50 mL burette

Procedure:

-

Accurately weigh approximately 350 mg of the calcium citrate malate sample.

-

Transfer the sample to a 250 mL beaker.

-

Add 10 mL of deionized water and 3 mL of 3 N hydrochloric acid, and swirl to dissolve the sample.

-

Add 90 mL of deionized water and a magnetic stir bar.

-

While stirring, add 30 mL of 0.05 M EDTA solution from the burette.

-

Add 25 mL of 1 N sodium hydroxide.

-

Add approximately 150 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.

-

Continue the titration with the 0.05 M EDTA solution until the color changes to a distinct blue endpoint.

-

Record the total volume of EDTA solution used.

-

Perform a blank titration using the same procedure without the sample.

-

Calculate the percentage of calcium in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in the calcium citrate malate complex by measuring the absorption of infrared radiation.

Equipment:

-

Fourier-Transform Infrared Spectrometer with an appropriate detector.

-

Sample holder (e.g., for KBr pellets or ATR).

Procedure (using KBr pellet method):

-

Dry the calcium citrate malate sample to remove any unbound water.

-

Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

Characteristic peaks for citrate and malate carboxylate groups are expected in the regions of approximately 1600-1550 cm⁻¹ (asymmetric stretching) and 1450-1380 cm⁻¹ (symmetric stretching).[8][14][15][16]

X-ray Diffraction (XRD)

Principle: XRD is used to determine the crystalline structure of calcium citrate malate. The diffraction pattern is a fingerprint of the crystalline arrangement of atoms.

Equipment:

-

X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

-

Sample holder.

Procedure:

-

Grind the calcium citrate malate sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, including the angular range (e.g., 2θ from 5° to 80°), step size, and scan speed.

-

Initiate the X-ray scan.

-

The resulting diffractogram will show peaks at specific 2θ angles, which can be used to identify the crystalline phases present by comparison with reference patterns.[17][18]

Particle Size Analysis by Laser Diffraction

Principle: This technique measures the particle size distribution by analyzing the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[6][19]

Equipment:

-

Laser diffraction particle size analyzer.

-

Wet or dry dispersion unit.

-

Appropriate dispersant (for wet analysis).

Procedure (using wet dispersion):

-

Select a suitable dispersant in which calcium citrate malate is poorly soluble to avoid dissolution during measurement.

-

Prepare a suspension of the sample in the dispersant. Sonication may be used to break up agglomerates.

-

Add the suspension to the dispersion unit of the instrument until the optimal obscuration level is reached, as recommended by the instrument manufacturer.

-

Start the measurement. The instrument will circulate the suspension through the measurement cell and record the light scattering pattern.

-

The software will then calculate the particle size distribution based on an appropriate optical model (e.g., Mie theory).[6]

Determination of Bulk and Tapped Density

Principle: Bulk density is the ratio of the mass of an untapped powder sample to its volume, including the interparticle void volume. Tapped density is determined after mechanically tapping a graduated cylinder containing the powder until a constant volume is achieved.[20][21][22][23][24]

Equipment:

-

Graduated cylinder (e.g., 100 mL).

-

Balance.

-

Mechanical tapping apparatus.

Procedure:

-

Bulk Density: a. Weigh a known mass of the calcium citrate malate powder. b. Gently pour the powder into a tared graduated cylinder. c. Record the volume occupied by the powder without tapping. d. Calculate the bulk density (mass/volume).

-

Tapped Density: a. Place the graduated cylinder containing the weighed powder into the tapping apparatus. b. Subject the cylinder to a set number of taps (B36270) (e.g., 100, 500, 1250) until the volume of the powder no longer changes significantly. c. Record the final tapped volume. d. Calculate the tapped density (mass/tapped volume).

Mechanism of Absorption

The high bioavailability of calcium citrate malate is attributed to its excellent solubility and its mechanism of absorption in the intestine. Calcium is absorbed through two main pathways: the transcellular and the paracellular pathways.[12][13][25]

-

Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. Calcium ions enter the enterocytes through specific channels (TRPV6), are buffered and transported across the cell by calbindin, and are then extruded into the bloodstream by a plasma membrane Ca²⁺-ATPase (PMCA1b).[2][4][26][27][28] This pathway is regulated by vitamin D.[2][13]

-

Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine, where calcium ions move between the intestinal cells.[10][12][28]

The following diagram illustrates the key steps in the intestinal absorption of calcium.

References

- 1. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Trpv6 mediates intestinal calcium absorption during calcium restriction and contributes to bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO1991019692A2 - Calcium citrate malate composition - Google Patents [patents.google.com]

- 6. pharmtech.com [pharmtech.com]

- 7. nano.ku.dk [nano.ku.dk]

- 8. researchgate.net [researchgate.net]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. researchgate.net [researchgate.net]

- 11. US5186965A - Calcium citrate malate composition - Google Patents [patents.google.com]

- 12. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 12.21 Calcium Absorption | Nutrition Flexbook [courses.lumenlearning.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. researchgate.net [researchgate.net]

- 19. omecinstruments.com [omecinstruments.com]

- 20. mhlw.go.jp [mhlw.go.jp]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. digicollections.net [digicollections.net]

- 23. ema.europa.eu [ema.europa.eu]

- 24. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 25. researchgate.net [researchgate.net]

- 26. Mechanisms Involved in Vitamin D Mediated Intestinal Calcium Absorption and in Non-Classical Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Active Intestinal Calcium Transport in the Absence of Transient Receptor Potential Vanilloid Type 6 and Calbindin-D9k - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Calcium Citrate Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Citrate (B86180) Malate (B86768) (CCM) is a highly bioavailable calcium supplement widely utilized in the pharmaceutical and food industries. Unlike simple salts, CCM is a complex coordination compound with a variable molecular structure, existing as a metastable solid. This technical guide provides a comprehensive overview of the current understanding of its molecular arrangement, synthesis, and physicochemical properties. Due to its non-stoichiometric and partially amorphous nature, a definitive crystal structure remains elusive. However, spectroscopic and analytical data provide significant insights into its coordination chemistry. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and presents visualizations of its structural concepts and production workflow.

Molecular Structure and Composition

Calcium Citrate Malate is not a single compound with a fixed chemical formula but rather a complex salt with a variable molar ratio of calcium, citrate, and malate ions. This variability is a key characteristic of CCM and influences its physicochemical properties, including solubility and bioavailability.

While various formulations exist, a common and commercially significant form is the 6:2:3 (Ca:Citrate:Malate) molar ratio. Other ratios, such as 5:2:2, 8:2:5, and 7:2:4, have also been reported in scientific literature and patents[1]. The general chemical formula can be represented as (C₆H₅O₇)ₓ·(C₄H₄O₅)y·(Ca²⁺)z, where x, y, and z are the respective molar proportions. For the 6:2:3 hexahydrate form, a representative formula is C₂₄H₃₄Ca₆O₃₅[2][3].

X-ray diffraction studies indicate that CCM possesses some degree of crystallinity, distinguishing it from simple physical mixtures of calcium citrate and calcium malate[4][5]. However, the presence of non-crystalline (amorphous) regions contributes to its characterization as a "metastable solid"[1][5]. This lack of a well-defined, long-range ordered crystal lattice has so far precluded the determination of a precise molecular structure with defined bond lengths and angles through single-crystal X-ray crystallography.

Coordination Chemistry

The interaction between calcium ions and the carboxylate groups of citrate and malate is central to the structure of CCM. Calcium, a hard metal ion, preferentially coordinates with oxygen-containing ligands. In CCM, the Ca²⁺ ions are chelated by the carboxylate and hydroxyl groups of the citrate and malate anions. The coordination can occur in several modes[6]:

-

Unidentate: The calcium ion interacts with only one of the two carboxylate oxygen atoms.

-

Bidentate (Chelating): The calcium ion is coordinated by both oxygen atoms of a carboxylate group.

-

Bridging: A carboxylate group bridges two calcium ions.

The presence of multiple carboxylate and hydroxyl groups on both citrate (a tricarboxylic acid) and malate (a dicarboxylic acid) allows for the formation of a complex, three-dimensional coordination polymer network. This network structure is responsible for the unique properties of CCM.

Diagram: Conceptual Coordination of Calcium in CCM

Caption: Conceptual diagram of Ca²⁺ coordination with functional groups of citrate and malate.

Physicochemical Properties

The unique structural characteristics of CCM result in notable physicochemical properties, particularly its high solubility and bioavailability compared to other calcium salts like calcium carbonate.

| Property | Value / Description |

| Appearance | White, odorless, fine, free-flowing powder. |

| Solubility | Water-soluble; dissolves to release calcium ions and a calcium-citrate-malate complex[2][7]. A 6:2:3 CCM is more soluble than calcium citrate or calcium malate alone[8]. |

| Bioavailability | Considered to be slightly more bioavailable than other forms of calcium supplementation[7][9]. |

| Hygroscopicity | Slightly hygroscopic[3]. |

| Hydration | Can exist in various states of hydration, with up to 16-20 water molecules[1][5]. The hexahydrate form is commonly referenced[3][10][11]. |

| Thermal Decomposition | Decomposes at temperatures above 100°C. Drying is typically conducted below this temperature to prevent degradation and loss of solubility[1]. |

Synthesis of Calcium Citrate Malate

The synthesis of CCM generally involves the reaction of a calcium source with citric and malic acids in an aqueous solution. The molar ratios of the reactants determine the final composition of the product.

General Reaction Pathway

Calcium Source + Citric Acid + Malic Acid → Calcium Citrate Malate + Byproducts (e.g., H₂O, CO₂)

-

Calcium Sources: Calcium Carbonate (CaCO₃), Calcium Hydroxide (Ca(OH)₂), or Calcium Oxide (CaO)[1][4].

-

Acids: Anhydrous or hydrated forms of citric acid and L- or DL-malic acid.

Diagram: General Synthesis Workflow for CCM

Caption: A simplified workflow for the synthesis of Calcium Citrate Malate.

Experimental Protocols

Synthesis of 6:2:3 Calcium Citrate Malate (Hydrated)

This protocol is adapted from methodologies described in the patent literature[1].

Materials:

-

Calcium Carbonate (CaCO₃)

-

Citric Acid (anhydrous)

-

DL-Malic Acid

-

Deionized Water

Procedure:

-

Prepare Acid Solution: In a suitable reaction vessel, dissolve 2 moles of citric acid and 3 moles of malic acid in deionized water. The concentration of the reactants in water can range from 20% to 75% by weight, with 40% to 65% being preferred to facilitate the precipitation of the metastable CCM[1].

-

Reaction: Heat the acid solution to a temperature between 40°C and 60°C with continuous stirring.

-

Add Calcium Source: Slowly add 6 moles of calcium carbonate to the heated acid solution. If using calcium carbonate, effervescence (evolution of CO₂) will be observed. Continue stirring until the gas evolution ceases, indicating the completion of the neutralization reaction.

-

Drying: The resulting mixture, which may be a slurry or a thick solution, is then dried. It is critical to maintain the drying temperature below 100°C to prevent decomposition of the CCM.

-

Oven Drying: Spread the mixture in a thin layer on trays and dry in a forced-air oven at 60°C to 85°C until a constant weight is achieved[1].

-

Spray Drying: The mixture can be sprayed into a column of hot air (60°C to 85°C) for a more rapid drying process.

-

-

Grinding: The dried solid is then ground or milled to a fine powder (e.g., to pass through a #20 screen)[1].

-

Storage: The final product should be stored in a cool, dry place to prevent excess hydration.

Analytical Characterization

A combination of analytical techniques is required to characterize CCM and determine its composition.

| Technique | Purpose |

| Titrimetry / ICP-OES | To determine the total calcium content. The USP monograph for CCM specifies a calcium content of NLT 23.0% and NMT 24.2% on a dried basis and details a titrimetric assay with edetate disodium[9]. |

| High-Performance Liquid Chromatography (HPLC) | To quantify the citrate and malate content. The USP monograph provides a method for this analysis[9]. |

| Thermogravimetric Analysis (TGA) | To determine the water of hydration content and to study the thermal decomposition profile of the material. The decomposition of calcium citrate, a related compound, shows distinct steps for dehydration and breakdown of the organic anion[12][13]. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic functional groups (carboxylate, hydroxyl) and confirm the formation of the salt complex through shifts in the vibrational frequencies compared to the free acids. |

| X-ray Powder Diffraction (XRPD) | To assess the degree of crystallinity of the CCM powder and to confirm that it is not a simple physical mixture of calcium citrate and calcium malate[4][5]. |

Conclusion

Calcium Citrate Malate is a complex, metastable solid whose high bioavailability is attributed to its unique molecular structure. While a definitive crystal structure is not available due to its variable composition and partial amorphous character, a strong understanding of its coordination chemistry exists. The synthesis of CCM is a controlled process that allows for the production of material with specific molar ratios of calcium, citrate, and malate, tailored for various applications in the pharmaceutical and nutritional sectors. Further research employing advanced solid-state characterization techniques may provide deeper insights into the precise atomic arrangement of this important calcium supplement.

References

- 1. EP0533724B1 - Calcium citrate malate composition - Google Patents [patents.google.com]

- 2. Calcium Citrate Malate, Calcium Citrate Malate Tablets India [labhingredients.com]

- 3. wbcil.com [wbcil.com]

- 4. Preparation and Identification of Calcium Citrate Malate from Tilapia Scale [spkx.net.cn]

- 5. US5186965A - Calcium citrate malate composition - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Calcium citrate malate - Wikipedia [en.wikipedia.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Calcium Citrate Malate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 10. [Determination of calcium in calcium citrate and calcium malate by X-ray fluorescence spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium Citrate Malate [doi.usp.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Bioavailability of Calcium Citrate Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium citrate (B86180) malate (B86768) (CCM) is a salt of calcium, citric acid, and malic acid that has garnered significant attention in the scientific community for its superior bioavailability compared to other common calcium salts, such as calcium carbonate. This technical guide provides an in-depth exploration of the factors contributing to CCM's enhanced absorption, the methodologies used to quantify its bioavailability, and the physiological pathways it influences. Quantitative data from key comparative studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in the field of mineral supplementation and fortification.

Introduction to Calcium Citrate Malate

Calcium citrate malate is a water-soluble calcium supplement formed from the reaction of calcium carbonate with citric acid and malic acid.[1] Its chemical formula is variable, often represented as Ca₃(C₆H₅O₇)₂·(C₄H₄O₅)₃.[1] Unlike calcium carbonate, which is insoluble in water and requires gastric acid for solubilization, CCM dissolves readily in water, a key factor contributing to its high bioavailability.[2] This property makes it an effective calcium source, particularly for individuals with reduced gastric acid secretion (achlorhydria), a condition more prevalent in the elderly.[3]

Mechanisms of Enhanced Bioavailability

The superior bioavailability of calcium citrate malate stems from a combination of its chemical and physiological properties.

-

High Solubility: CCM's high solubility in water allows for the ready release of calcium ions (Ca²⁺) for absorption in the small intestine.[2] This contrasts with less soluble forms like calcium carbonate, which rely on stomach acid to be ionized.

-

Citrate and Malate Complexes: Upon dissolution, CCM forms soluble complexes with calcium. These complexes are thought to keep calcium in a more absorbable form in the varying pH environments of the digestive tract. The citrate and malate moieties themselves may also play a role in facilitating calcium transport across the intestinal epithelium.

-

Independence from Gastric Acid: A significant advantage of CCM is that its absorption is not dependent on the presence of stomach acid.[3] This makes it a more reliable source of calcium for a broader population, including older adults and individuals on acid-suppressing medications.

Quantitative Analysis of Bioavailability

Numerous studies have quantified the bioavailability of calcium citrate malate, consistently demonstrating its superiority over calcium carbonate.

| Study Reference | Calcium Source 1 | Calcium Source 2 | Mean Absorption (%) | Key Finding |

| Unnamed Study[3] | Calcium Citrate Malate | Calcium Carbonate | 36.2% vs. 26.4% | CCM absorption is significantly higher. |

| Unnamed Study[4] | Calcium Citrate Malate | Calcium Carbonate | Up to 42% vs. as low as 22% | Fractional absorption of CCM can be nearly double that of calcium carbonate. |

| Meta-analysis[5][6] | Calcium Citrate | Calcium Carbonate | 22-27% higher for Calcium Citrate | Calcium citrate is better absorbed than calcium carbonate, both with and without meals. |

| Study Reference | Population | Intervention | Outcome Measure | Result |

| Lloyd et al.[4] | 11-12 year-old females | 500 mg/day Calcium from CCM + 960 mg/day dietary calcium for 18 months | Bone Mineral Density (BMD) | Significantly greater gains in lumbar spine and total body BMD compared to placebo. |

| Dawson-Hughes et al.[4] | Late menopausal women | 500 mg/day Calcium as CCM | Spinal Bone Mass | Attenuated bone loss by 60%. |

Experimental Protocols for Assessing Bioavailability

The quantification of calcium bioavailability relies on precise and validated experimental methodologies.

In Vivo: Dual-Isotope Method for Measuring Fractional Calcium Absorption

This method is considered the gold standard for accurately measuring calcium absorption in humans.

Protocol:

-

Subject Preparation: Subjects are typically required to follow a diet with a controlled calcium intake for a period leading up to the study to standardize baseline calcium levels.[7]

-

Isotope Administration:

-

Sample Collection: Urine is collected over a 24-hour period following isotope administration.[7][8] Alternatively, a single blood serum sample can be taken at a specific time point (e.g., 4 hours).[7][8]

-

Analysis: The ratio of the oral isotope to the intravenous isotope is measured in the urine or serum using mass spectrometry.[7][8]

-

Calculation: Fractional calcium absorption is calculated as the ratio of the orally administered isotope recovered in the sample to the intravenously administered isotope recovered in the same sample.[8]

In Vitro: Dialyzability Assay

This method simulates gastrointestinal digestion to estimate the bioaccessibility of calcium.

Protocol:

-

Sample Preparation: The calcium-containing sample (e.g., CCM powder, fortified food) is homogenized.

-

Simulated Gastric Digestion: The sample is incubated with pepsin at a pH of approximately 2 to mimic stomach digestion.[10][11]

-

Simulated Intestinal Digestion: The pH is then adjusted to approximately 7, and a mixture of pancreatin (B1164899) and bile salts is added to simulate small intestine digestion.[10][11]

-

Dialysis: The digest is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a buffer.[10][11]

-

Analysis: The amount of calcium that passes through the dialysis membrane into the buffer is measured using atomic absorption spectrophotometry or a similar technique. This dialyzable calcium is considered an indicator of bioavailable calcium.

Signaling Pathways and Physiological Impact

The absorption and homeostasis of calcium are tightly regulated by a complex interplay of hormones and cellular signaling pathways.

The Role of Vitamin D and Parathyroid Hormone (PTH)

Vitamin D and PTH are the primary regulators of calcium balance in the body.[12]

-

Low Blood Calcium: When blood calcium levels are low, the parathyroid glands release PTH.[13]

-

PTH Action: PTH stimulates the kidneys to convert inactive vitamin D into its active form, calcitriol (B1668218) (1,25-dihydroxyvitamin D₃).[13][14] It also increases calcium reabsorption in the kidneys and stimulates calcium release from bones.[13][14]

-

Calcitriol Action: Active vitamin D (calcitriol) acts on the intestinal cells to increase the synthesis of calcium-binding proteins (e.g., calbindin), which enhances the absorption of dietary calcium.[12]

The consistent and efficient absorption of calcium from CCM helps to maintain stable blood calcium levels, which in turn can lead to lower circulating levels of PTH.[15] Chronically elevated PTH is associated with increased bone resorption, so the PTH-suppressing effect of readily bioavailable calcium is beneficial for bone health.[15]

Mandatory Visualizations

Chemical Structure of Calcium Citrate Malate

Caption: A representative structure of Calcium Citrate Malate.

Calcium Absorption Signaling Pathway

Caption: Vitamin D and PTH mediated intestinal calcium absorption.

Experimental Workflow for a Bioavailability Clinical Trial

Caption: A typical workflow for a randomized controlled trial.

Conclusion

References

- 1. wbcil.com [wbcil.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. decamin.dk [decamin.dk]

- 4. altmedrev.com [altmedrev.com]

- 5. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate. | Semantic Scholar [semanticscholar.org]

- 7. A simple single serum method to measure fractional calcium absorption using dual stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple Single Serum Method to Measure Fractional Calcium Absorption using Dual Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel dual radio- and stable-isotope method for measuring calcium absorption in humans: comparison with the whole-body radioisotope retention method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods and options in vitro dialyzability; benefits and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. Vitamin D metabolism and calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiology of the Calcium-Parathyroid Hormone-Vitamin D Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physiology, Parathyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. coxtechnic.com [coxtechnic.com]

An In-depth Technical Guide to Calcium Citrate Malate: Solubility and Absorption Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Citrate (B86180) Malate (B86768) (CCM) is a highly bioavailable calcium salt that has garnered significant attention in the fields of nutrition and pharmaceutical sciences. Its superior solubility and absorption characteristics, when compared to other calcium sources like calcium carbonate, make it a subject of ongoing research and development. This technical guide provides a comprehensive overview of the core principles governing the solubility and absorption of CCM, intended for an audience of researchers, scientists, and drug development professionals. This document delves into the quantitative aspects of CCM's solubility, details the intricate mechanisms of its intestinal absorption, and provides outlines of key experimental protocols for its evaluation.

Introduction to Calcium Citrate Malate

Calcium Citrate Malate is a complex salt derived from citric acid and malic acid. It is not a simple mixture but a unique molecular structure that contributes to its advantageous physicochemical properties. One of its key features is its water-solubility, which allows for dissolution that is not dependent on a highly acidic environment, a notable advantage over calcium carbonate. This property is particularly beneficial for individuals with reduced gastric acid secretion. The elemental calcium content of Calcium Citrate Malate typically ranges from 20% to 24% by dry weight.[1]

Solubility Profile of Calcium Citrate Malate

The solubility of a calcium supplement is a critical determinant of its bioavailability. The dissolution of the calcium salt in the gastrointestinal tract is a prerequisite for the release of calcium ions, which can then be absorbed by the intestinal mucosa.

Quantitative Solubility Data

The solubility of Calcium Citrate Malate is influenced by factors such as its specific molar ratio of calcium, citrate, and malate, as well as the pH and temperature of the solvent.

| Parameter | Value | Conditions | Reference |

| Solubility in Water | 0.5 g/100 mL | 20°C, pH 6.0-6.5 | [2] |

| Solubility of Fine Granules | < 1 g/L | 20°C | [3] |

| Solubility Classification | Water-soluble | General | [4] |

Factors Influencing Solubility

-

pH: Unlike calcium carbonate, which requires an acidic environment for optimal dissolution, Calcium Citrate Malate maintains its solubility across a broader pH range. This is advantageous for absorption in the neutral to alkaline environment of the small intestine.

-

Presence of Malic Acid: The inclusion of malic acid in the CCM complex enhances its overall solubility.[5]

-

Temperature: While specific data on the temperature-dependent solubility of CCM is limited, general principles suggest that solubility may be affected by temperature variations. However, one patent notes that drying the product at temperatures above 100°C can lead to decomposition and the formation of a less soluble mixture.[6]

Intestinal Absorption Mechanisms of Calcium Citrate Malate

The absorption of calcium from the gastrointestinal tract is a complex process involving two primary pathways: the transcellular (active) pathway and the paracellular (passive) pathway. The high bioavailability of Calcium Citrate Malate is attributed to its efficient utilization of both these routes.

Transcellular Calcium Absorption (Active Transport)

This saturable, vitamin D-dependent pathway is most prominent in the duodenum and jejunum. It involves the transport of calcium ions through the intestinal epithelial cells (enterocytes).

The key steps are:

-

Apical Entry: Calcium ions enter the enterocyte from the intestinal lumen through the transient receptor potential vanilloid 6 (TRPV6) channel, a calcium-selective ion channel located on the apical membrane.

-

Intracellular Diffusion: Once inside the cell, calcium ions bind to the protein calbindin-D9k. This protein acts as a shuttle, facilitating the transport of calcium across the cytoplasm to the basolateral membrane while also buffering intracellular calcium levels to prevent cytotoxicity.

-

Basolateral Extrusion: At the basolateral membrane, calcium is actively transported out of the enterocyte and into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b).

The entire process is tightly regulated by the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), which upregulates the expression of TRPV6, calbindin-D9k, and PMCA1b by binding to the vitamin D receptor (VDR) in the enterocyte nucleus.[7]

Paracellular Calcium Absorption (Passive Transport)

This pathway involves the passive movement of calcium ions between the enterocytes, through the tight junctions. It is a non-saturable process that occurs along the entire length of the small intestine and is primarily driven by the electrochemical gradient and solvent drag. The permeability of the tight junctions to calcium is determined by the expression of specific proteins called claudins, particularly claudin-2 and claudin-12.[8] While this pathway is considered passive, there is evidence to suggest it can also be regulated.[9]

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the solubility and absorption of Calcium Citrate Malate.

Determination of Solubility

This protocol provides a general framework for determining the solubility of CCM in an aqueous medium.

Objective: To quantify the solubility of Calcium Citrate Malate in water at a specific temperature.

Materials:

-

Calcium Citrate Malate powder

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Constant temperature water bath

-

Filtration apparatus (e.g., syringe filters with a 0.45 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for calcium quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma - Optical Emission Spectrometry).

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of Calcium Citrate Malate powder to a known volume of distilled water in a flask. b. Place the flask in a constant temperature water bath set to the desired temperature (e.g., 25°C or 37°C). c. Stir the suspension vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

Sample Collection and Filtration: a. Allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

Sample Analysis: a. Accurately dilute the filtered sample to a concentration within the working range of the analytical instrument. b. Prepare a series of calcium standard solutions of known concentrations. c. Analyze the samples and standards using the chosen analytical method to determine the calcium concentration in the saturated solution.

-

Calculation: a. Calculate the solubility of Calcium Citrate Malate in g/100 mL or other appropriate units based on the measured calcium concentration and the known elemental calcium content of the CCM sample.

In Vivo Calcium Absorption: The Dual-Isotope Method

This method is a gold standard for accurately measuring fractional calcium absorption in humans.[10]

Objective: To determine the fractional absorption of calcium from an oral dose of Calcium Citrate Malate.

Materials:

-

Two stable isotopes of calcium (e.g., 44Ca for oral administration and 42Ca for intravenous administration).

-

Calcium Citrate Malate supplement.

-

Standardized meals.

-

Equipment for intravenous infusion.

-

Materials for blood and urine collection.

-

Mass spectrometer for isotope ratio analysis.

Procedure Outline:

-

Subject Preparation: Subjects typically follow a controlled diet for a period leading up to the study to standardize their calcium status.

-

Isotope Administration: a. On the study day, after an overnight fast, subjects consume a standardized breakfast containing the Calcium Citrate Malate supplement labeled with an oral calcium isotope (e.g., 44Ca).[11] b. A second, different calcium isotope (e.g., 42Ca) is administered intravenously.[11]

-

Sample Collection: a. Blood and/or urine samples are collected at timed intervals following isotope administration. A common protocol involves a 24-hour urine collection.[10]

-

Sample Analysis: a. The isotopic enrichment of the collected samples is determined using mass spectrometry.

-

Calculation of Fractional Absorption: a. The fractional calcium absorption is calculated from the ratio of the oral isotope to the intravenous isotope recovered in the urine or plasma.

In Vivo Calcium Absorption: Oral Calcium Tolerance Test (OCTT)

The OCTT is a simpler, less invasive method to assess calcium absorption compared to the dual-isotope technique.[11]

Objective: To evaluate the body's ability to absorb an oral load of calcium.

Materials:

-

Calcium Citrate Malate supplement.

-

Materials for blood and urine collection.

-

Analytical instruments for measuring calcium and creatinine (B1669602) levels.

Procedure Outline:

-

Subject Preparation: Subjects are typically required to fast overnight.

-

Baseline Measurement: A baseline (fasting) blood and/or urine sample is collected.

-

Calcium Administration: The subject ingests a standardized oral dose of calcium from Calcium Citrate Malate.

-

Post-Dose Sample Collection: Blood and/or urine samples are collected at specific time points after the calcium load (e.g., 1, 2, 3, and 4 hours).[12]

-

Sample Analysis: a. Serum or plasma samples are analyzed for total or ionized calcium. b. Urine samples are analyzed for calcium and creatinine to calculate the urinary calcium-to-creatinine ratio.

-

Interpretation: The change in serum calcium concentration or the increase in urinary calcium excretion following the oral load provides an index of calcium absorption.

Conclusion

Calcium Citrate Malate stands out as a highly bioavailable source of calcium due to its favorable solubility profile and its efficient utilization of both transcellular and paracellular absorption pathways in the intestine. The information and protocols presented in this technical guide provide a foundational understanding for researchers and professionals in the field of drug development and nutritional science. Further research to delineate the precise quantitative effects of pH and temperature on CCM solubility and to develop standardized, detailed protocols for its analysis will continue to advance our understanding and application of this important calcium salt.

References

- 1. wbcil.com [wbcil.com]

- 2. CALCIUM CITRATE MALATE COMPOSITION - Patent 0533724 [data.epo.org]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. What is dissolution testing? [pion-inc.com]

- 5. academic.oup.com [academic.oup.com]

- 6. WO1991019692A2 - Calcium citrate malate composition - Google Patents [patents.google.com]

- 7. Vitamin D - Wikipedia [en.wikipedia.org]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 9. Paracellular calcium transport across renal and intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Simple Single Serum Method to Measure Fractional Calcium Absorption using Dual Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of an inexpensive calcium absorption index in healthy older men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oc.lm.ehu.es [oc.lm.ehu.es]

A Technical Guide to Calcium Citrate Malate vs. Other Calcium Salts for Researchers and Drug Development Professionals

Introduction

Calcium is an essential mineral for numerous physiological processes, most notably for the development and maintenance of bone health. Supplementation with calcium is a common strategy to prevent and treat osteoporosis and other conditions related to calcium deficiency. However, the efficacy of a calcium supplement is largely dependent on its bioavailability, which is influenced by the physicochemical properties of the calcium salt used. This technical guide provides an in-depth comparison of calcium citrate (B86180) malate (B86768) (CCM) with other commonly used calcium salts, such as calcium carbonate, calcium citrate, and calcium phosphate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of bioavailability, solubility, and clinical efficacy, supported by experimental methodologies and visual representations of key biological pathways.

I. Comparative Analysis of Physicochemical and Biological Properties

The selection of a calcium salt for supplementation or fortification is a critical decision that impacts its ultimate biological efficacy. The following tables summarize the key quantitative data comparing calcium citrate malate to other common calcium salts.

Table 1: Elemental Calcium Content and Solubility

| Calcium Salt | Elemental Calcium (%) | Solubility in Water | pH Dependence for Dissolution |

| Calcium Carbonate | ~40% | Low | High (Requires acidic environment) |

| Calcium Citrate | ~21% | Moderate | Low |

| Calcium Citrate Malate (CCM) | ~20-26% | High | Low |

| Tricalcium Phosphate | ~38% | Low | Moderate |

| Calcium Lactate | ~13% | High | Low |

| Calcium Gluconate | ~9% | Moderate | Low |

Data compiled from multiple sources.

Table 2: Bioavailability and Absorption

| Calcium Salt | Fractional Absorption (%) | Factors Influencing Absorption | Key Findings from Comparative Studies |

| Calcium Carbonate | ~22-27% | Best taken with food to enhance absorption through stomach acid secretion. Absorption is reduced in individuals with achlorhydria. | Generally lower bioavailability compared to CCM, especially in older adults or those on acid-suppressing medications.[1][2][3][4] |

| Calcium Citrate | ~22-27% higher than carbonate | Can be taken with or without food.[5] Less dependent on stomach acid for absorption. | Shows better absorption than calcium carbonate.[1][2][3][4] |

| Calcium Citrate Malate (CCM) | ~35-42% | Can be taken with or without food. Its high water-solubility allows for efficient absorption independent of gastric acid. [6][7] | Consistently demonstrates superior bioavailability compared to calcium carbonate and other salts in numerous studies. [6] |

| Tricalcium Phosphate | Variable, generally lower | Absorption can be influenced by the calcium-to-phosphorus ratio in the diet. | |

| Calcium Lactate | Good | Often used in food fortification. | |

| Calcium Gluconate | Good | Lower elemental calcium content requires larger doses. |

Data compiled from multiple sources.

Table 3: Clinical Efficacy on Bone Health

| Calcium Salt | Effect on Bone Mineral Density (BMD) | Impact on Bone Turnover Markers |

| Calcium Carbonate | Can help maintain BMD, particularly at the hip and radius, but may be less effective at the spine in some populations.[8] | Can suppress parathyroid hormone (PTH) and reduce bone turnover, but to a lesser extent than more bioavailable forms. |

| Calcium Citrate | Effective in slowing bone loss, particularly in postmenopausal women. | Demonstrates a greater reduction in bone resorption markers compared to calcium carbonate.[8][9] |

| Calcium Citrate Malate (CCM) | Shown to be effective in preventing bone loss at multiple sites, including the spine, femoral neck, and radius, especially in individuals with low dietary calcium intake. [8] | Effectively suppresses bone resorption markers, indicating a reduction in bone breakdown. |

| Tricalcium Phosphate | Can contribute to maintaining bone mass. |

Data compiled from multiple sources.

II. Experimental Protocols

A thorough understanding of the methodologies used to evaluate calcium supplements is crucial for interpreting existing data and designing future studies. This section details the protocols for key experiments cited in the comparison of calcium salts.

In Vitro Dissolution Testing (USP Method)

Objective: To determine the rate and extent to which a calcium supplement tablet dissolves in a standardized medium, providing an indication of its potential for in vivo absorption.

Methodology:

-

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

-

Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (HCl) is used to simulate gastric fluid. For salts less dependent on acid, water or other buffered solutions can be used for comparative purposes. The medium is maintained at 37 ± 0.5 °C.

-

Procedure: a. The calcium supplement tablet is placed in the dissolution vessel. b. The paddle is rotated at a specified speed (e.g., 50 or 75 rpm). c. Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes). d. The concentration of dissolved calcium in the aliquots is determined using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis: The percentage of the labeled amount of calcium dissolved is plotted against time to generate a dissolution profile.

In Vivo Fractional Calcium Absorption Using Stable Isotopes

Objective: To accurately measure the fraction of ingested calcium from a supplement that is absorbed by the body.

Methodology:

-

Subjects: Healthy volunteers are recruited and typically undergo a washout period to standardize their calcium status.

-

Isotope Administration: a. A precisely weighed dose of the calcium supplement containing a known amount of a stable calcium isotope (e.g., ⁴⁴Ca) is administered orally. b. Simultaneously or shortly after, a different stable calcium isotope (e.g., ⁴²Ca) is administered intravenously.

-

Sample Collection: Urine and/or blood samples are collected over a 24-hour period.

-

Isotope Ratio Analysis: The ratio of the orally administered isotope to the intravenously administered isotope in the urine or plasma is measured using thermal ionization mass spectrometry (TIMS) or ICP-MS.

-

Calculation of Fractional Absorption: The fractional absorption is calculated using the following formula:

Fractional Absorption (%) = (Ratio of oral/IV isotope in urine or plasma) x 100

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of different calcium salts using an in vitro model of the human intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are cultured on semi-permeable filter supports (e.g., Transwell® inserts).

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay: a. The calcium salt solution is added to the apical (AP) side of the monolayer, representing the intestinal lumen. b. The basolateral (BL) side, representing the bloodstream, is filled with a calcium-free buffer. c. Samples are taken from the BL side at various time points. d. The concentration of calcium that has permeated the monolayer is quantified.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to compare the permeability of different calcium salts.

Assessment of Bone Mineral Density (BMD) Changes in Clinical Trials

Objective: To evaluate the long-term efficacy of a calcium supplement in preventing bone loss.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

-

Participants: The study population typically consists of individuals at risk for osteoporosis, such as postmenopausal women or the elderly.

-

Intervention: Participants are randomized to receive the calcium supplement or a placebo for an extended period (e.g., 1-2 years).

-

BMD Measurement: Bone mineral density is measured at baseline and at regular intervals throughout the study using dual-energy X-ray absorptiometry (DXA) at key skeletal sites (e.g., lumbar spine, femoral neck, total hip).

-

Data Analysis: The percentage change in BMD from baseline is compared between the intervention and placebo groups to determine the effect of the calcium supplement.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Intestinal Calcium Absorption Pathway

The absorption of calcium in the small intestine occurs via two main routes: the transcellular pathway, which is an active, saturable process, and the paracellular pathway, which is a passive, non-saturable process. The transcellular pathway is tightly regulated by vitamin D and involves several key transport proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Comparison of calcium citrate and calcium carbonate absorption in patients with a Roux-en-Y gastric bypass, sleeve gastrectomy, and one-anastomosis gastric bypass: a double-blind, randomized cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wbcil.com [wbcil.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women | springermedicine.com [springermedicine.com]

The Genesis and Advancement of Calcium Citrate Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium citrate (B86180) malate (B86768) (CCM), a salt of calcium with citric and malic acids, has emerged as a highly bioavailable and soluble calcium source since its development in the late 20th century. This technical guide provides a comprehensive overview of the history, synthesis, and key developmental milestones of CCM. It delves into the detailed experimental protocols for its synthesis and characterization, presents comparative quantitative data on its physicochemical and biological properties, and illustrates the physiological pathways of calcium absorption influenced by this unique calcium salt.

Introduction: The Quest for a Superior Calcium Supplement

The importance of adequate calcium intake for bone health and the prevention of osteoporosis is well-established. Historically, calcium carbonate has been the most common and inexpensive form of calcium supplementation. However, its low solubility, particularly in individuals with reduced gastric acid secretion, and potential for gastrointestinal side effects prompted the search for more efficacious calcium sources. This need led to the development of calcium citrate malate, a novel compound with enhanced solubility and bioavailability.

History and Key Developmental Milestones

The development of calcium citrate malate is largely attributed to the research efforts of Procter & Gamble in the 1980s. Key patents filed in the late 1980s and early 1990s laid the groundwork for its commercial production and use in food fortification and dietary supplements.[1][2] The primary innovation was the creation of a "metastable" complex of calcium, citrate, and malate, which exhibited superior solubility compared to its individual components.[3][4] This unique structure is formed by the reaction of a calcium source with a specific molar ratio of citric and malic acids.[5]

Synthesis of Calcium Citrate Malate

The synthesis of calcium citrate malate involves the reaction of a calcium source with citric acid and malic acid in an aqueous solution. The resulting product is a complex with a variable molar ratio of calcium, citrate, and malate.

General Reaction Scheme

The fundamental reaction can be represented as follows:

Calcium Source + Citric Acid + Malic Acid → Calcium Citrate Malate + Byproducts (e.g., H₂O, CO₂)

The specific molar ratios of the reactants are crucial in determining the final properties of the CCM, including its solubility and bioavailability.

Experimental Protocol for Synthesis

The following protocol is a generalized representation based on patented methods.[4][6]

Materials:

-

Calcium source: Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)

-

Citric Acid (anhydrous)

-

DL-Malic Acid

-

Deionized water

Procedure:

-

Acid Solution Preparation: Dissolve citric acid and DL-malic acid in deionized water. The molar ratio of citric acid to malic acid can be varied to achieve different CCM compositions.

-

Reaction: Slowly add the calcium source to the acid solution with continuous stirring. If using calcium carbonate, the evolution of carbon dioxide gas will be observed. The reaction is typically carried out at a controlled temperature, for example, between 40°C and 60°C.[4]

-

Neutralization: Continue the reaction until the evolution of CO₂ ceases (if using CaCO₃) and the pH of the solution stabilizes, indicating the neutralization of the acids.

-

Drying: The resulting solution or slurry, which contains the calcium citrate malate, is then dried to obtain a solid powder. Common drying methods include:

-

Spray Drying: This method involves atomizing the slurry into a hot air stream, leading to rapid evaporation of water and the formation of fine particles.

-

Freeze Drying (Lyophilization): The slurry is frozen and then subjected to a high vacuum, causing the water to sublimate directly from the solid to the vapor phase. This method is often used to produce a more porous and readily soluble product.[4]

-

Oven Drying: The slurry is spread on trays and dried in a convection oven at a temperature below 100°C to avoid degradation.[4]

-

Physicochemical Properties and Characterization

Solubility

A key advantage of calcium citrate malate is its high water solubility compared to other calcium salts.[3][7] The solubility is influenced by the molar ratio of its components and the method of preparation.

Table 1: Comparative Solubility of Calcium Salts

| Calcium Salt | Solubility in Water ( g/100 mL at 25°C) |

| Calcium Carbonate | ~0.0015 |

| Calcium Citrate | ~0.095 |

| Calcium Citrate Malate | Varies (significantly higher than citrate)[7] |

Experimental Protocol for Solubility Determination

The following protocol is adapted from methods described in the literature.[8]

Materials:

-

Calcium citrate malate powder

-

Deionized water

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe filter with 0.45 µm pore size)

-

Analytical method for calcium determination (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Optical Emission Spectrometry)

Procedure:

-

Sample Preparation: Accurately weigh a specified amount of calcium citrate malate powder.

-

Dissolution: Add the powder to a known volume of deionized water at a controlled temperature (e.g., 25°C).

-

Equilibration: Stir the suspension for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: Filter an aliquot of the suspension to remove any undissolved solids.

-

Analysis: Determine the calcium concentration in the clear filtrate using a validated analytical method.

-

Calculation: Express the solubility as grams of the salt per 100 mL of water.

Bioavailability and Absorption

The enhanced bioavailability of calcium citrate malate is its most significant clinical advantage. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Comparative Bioavailability

Numerous studies have demonstrated the superior absorption of calcium from CCM compared to calcium carbonate and, in some cases, calcium citrate.[9][10] This is attributed to its high solubility and the fact that its absorption is less dependent on gastric acid.

Table 2: Comparative Bioavailability of Calcium Supplements

| Calcium Supplement | Relative Fractional Absorption (%) | Study Population | Reference |

| Calcium Carbonate | Baseline | Postmenopausal Women | [10] |

| Calcium Citrate | ~22-27% higher than Carbonate | Postmenopausal Women | [9][10] |

| Calcium Citrate Malate | Significantly higher than Carbonate | Various | [11] |

Experimental Protocol for In Vivo Bioavailability Assessment

Human clinical trials are the gold standard for determining the bioavailability of a nutrient. The following is a generalized protocol for a crossover study design.

Study Design: A randomized, double-blind, crossover study.

Participants: A cohort of healthy volunteers, often with specific characteristics (e.g., postmenopausal women, adolescents).

Procedure:

-

Washout Period: Participants follow a diet with a controlled, low calcium intake for a defined period before the study begins.

-

Intervention: Participants are randomly assigned to receive a single dose of either calcium citrate malate or a comparator calcium salt (e.g., calcium carbonate) or a placebo.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals after ingestion of the supplement (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[12]

-

Urine Collection: Urine is collected over a 24-hour period to measure calcium excretion.

-

Washout Period: After the first intervention, participants undergo another washout period.

-

Crossover: Participants then receive the other treatment (the one they did not receive in the first period).

-

Analysis: Serum and urine samples are analyzed for calcium levels. The area under the curve (AUC) for serum calcium concentration over time is calculated to determine the extent of absorption.

Mechanism of Action: Intestinal Calcium Absorption

Calcium is absorbed in the small intestine through two primary pathways: the transcellular and paracellular pathways.[13][14] The efficiency of these pathways is influenced by the form of calcium ingested.

Transcellular and Paracellular Pathways

-

Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. It involves the entry of calcium into the enterocyte through the TRPV6 calcium channel, binding to calbindin-D9k for transport across the cell, and extrusion into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).[14] This pathway is regulated by vitamin D.

-

Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine, allowing calcium to move between the enterocytes. This pathway is particularly important when calcium intake is high.

The high solubility of calcium citrate malate ensures a greater concentration of dissolved calcium ions in the intestinal lumen, which can enhance absorption through both pathways.

Signaling Pathways in Calcium Absorption

The following diagrams illustrate the key signaling pathways involved in intestinal calcium absorption.

References

- 1. Calcium Supplements and Risk of Cardiovascular Disease: A Meta-Analysis of Clinical Trials | MDPI [mdpi.com]

- 2. WO1991019692A2 - Calcium citrate malate composition - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0533724B1 - Calcium citrate malate composition - Google Patents [patents.google.com]

- 5. AU2007285387A1 - Compositions comprising calcium citrate malate and methods for making the same - Google Patents [patents.google.com]

- 6. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of calcium supplementation in people under 35 years old: A systematic review and meta-analysis of randomized controlled trials | eLife [elifesciences.org]

- 9. Molecular mechanisms for regulation of intestinal calcium absorption by vitamin D and other factors. - Post - Orthobullets [orthobullets.com]

- 10. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cbhi.info [cbhi.info]

Calcium Citrate Malate: A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Calcium Citrate (B86180) Malate (B86768) (CCM), a highly bioavailable calcium supplement. It covers its chemical properties, synthesis, analytical methods, and the factors contributing to its enhanced absorption.

Chemical and Physical Data

Calcium Citrate Malate is a complex salt with a variable composition, consisting of calcium, citrate, and malate.[1][2] It is a white, water-soluble powder.[1][3] Its variable nature means that different molecular formulas and weights are reported, reflecting different molar ratios of the components.

| Identifier | Value | Source |

| CAS Number | 142606-53-9 | [1][3][4] |

| EC Number | 604-299-4 | [1][4] |

| PubChem CID | 86746885, 156596391 | [1][5] |

| Chemical Formula | Molecular Weight ( g/mol ) | Source |

| Ca₆(C₆H₅O₇)₂(C₄H₄O₅)₃ · 6H₂O | 1123.1 | [3] |

| C₁₆H₁₄Ca₄O₁₉ | 670.58296 | [4] |

| C₂₄H₃₄Ca₆O₃₅ | 1123.0 | [5][6] |

Synthesis of Calcium Citrate Malate

The synthesis of Calcium Citrate Malate generally involves the reaction of a calcium source with citric acid and malic acid in an aqueous solution. The resulting complex is then dried.

A common method for preparing Calcium Citrate Malate is as follows:

-

Reactant Preparation : An aqueous solution of citric acid and malic acid is prepared in the desired molar ratio.

-

Reaction : A calcium source, such as calcium carbonate, calcium hydroxide (B78521), or calcium oxide, is slowly added to the acid solution while stirring.[7][8][9] If calcium carbonate is used, the reaction proceeds with the evolution of carbon dioxide until the acids are neutralized.[7]

-

Temperature Control : The reaction temperature is typically maintained between 20°C and 80°C.[7][8][9]

-

Drying : The resulting mixture, which may be a solution or a slurry, is then dried to obtain the solid Calcium Citrate Malate. Drying methods can include spray drying, freeze-drying, or oven drying at temperatures below 100°C.[9]

-

Grinding : The final solid may be ground to achieve a desired particle size.[9]

A study by Reyes et al. (2021) described the synthesis using calcium hydroxide derived from duck eggshells, with reaction temperatures of 25°C and 80°C and varying concentrations of citric and malic acid to optimize the yield.[8][10]

Experimental Protocols for Quality Analysis

A comprehensive analysis of Calcium Citrate Malate is crucial to ensure its quality and compliance with specifications. The United States Pharmacopeia (USP) provides detailed analytical procedures.[11]

This protocol determines the percentage of calcium in the sample.

-

Sample Preparation : Accurately weigh about 350 mg of Calcium Citrate Malate.

-

Dissolution : Dissolve the sample in a mixture of 10 mL of water and 3 mL of 3 N hydrochloric acid.

-

Titration Setup : Add 90 mL of water and a magnetic stirring bar. While stirring, add 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) titrant, followed by 25 mL of 1 N sodium hydroxide.

-

Endpoint Detection : Add approximately 150 mg of hydroxy naphthol blue indicator.

-

Titration : Continue the titration with 0.05 M EDTA until a blue endpoint is reached.

-

Blank Determination : Perform a blank titration to account for any interference.

-

Calculation : The percentage of calcium is calculated based on the volume of titrant consumed.[11]

High-Performance Liquid Chromatography (HPLC) is often used to determine the content of citrate and malate.

-

Standard Solution Preparation : Prepare a standard solution containing known concentrations of citric acid and malic acid.

-

Sample Solution Preparation : Dissolve a known quantity of Calcium Citrate Malate in an appropriate solvent, which may involve acidification to ensure complete dissolution.

-

Chromatographic System : An HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector is used. The mobile phase is typically an aqueous buffer.

-

Analysis : Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Quantification : The amounts of citrate and malate in the sample are determined by comparing the peak areas from the sample chromatogram to those from the standard chromatogram.[12]

-

Infrared Spectroscopy (IR) : The IR spectrum of the sample is compared to a reference spectrum of Calcium Citrate Malate to confirm its identity.[12]

-

X-ray Diffraction (XRD) : XRD can be used to identify the crystalline structure of the compound.[8][12]

References

- 1. Calcium citrate malate - Wikipedia [en.wikipedia.org]

- 2. CALCIUM CITRATE MALATE | 142606-53-9 [chemicalbook.com]

- 3. jostchemical.com [jostchemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Calcium citrate malate | C24H34Ca6O35 | CID 156596391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. wbcil.com [wbcil.com]

- 7. EP0533724B1 - Calcium citrate malate composition - Google Patents [patents.google.com]

- 8. Preparation of Calcium Citrate Malate Using Citric Acid and Malic Acid with Calcium Hydroxide Synthesized from Duck Eggshell | Scientific.Net [scientific.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. Calcium Citrate Malate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 12. ruipugroup.com [ruipugroup.com]

An In-depth Technical Guide to the Toxicology and Safety Profile of Calcium Citrate Malate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium Citrate (B86180) Malate (B86768) (CCM) is a water-soluble calcium salt of citric acid and malic acid that is widely used as a calcium supplement in food and beverages. This technical guide provides a comprehensive overview of the toxicological and safety profile of CCM, drawing from available non-clinical and regulatory data. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety of CCM for human use. Overall, calcium citrate malate is considered to have a low order of toxicity. The available data indicate a high LD50, no evidence of genotoxicity, and no significant adverse effects in repeated-dose and developmental toxicity studies at high dose levels.

Non-Clinical Toxicology

The toxicological profile of calcium citrate malate has been evaluated through a series of in vitro and in vivo studies. These studies have consistently demonstrated a low potential for toxicity.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single high dose of a substance. For calcium citrate malate, the acute oral toxicity is low.

Table 1: Acute Oral Toxicity of Calcium Citrate Malate

| Species | Sex | Route of Administration | LD50 (mg/kg bw) | Observations | Reference |

| Rat | M & F | Oral | > 5000 | No mortality or significant signs of toxicity | [1] |

Experimental Protocol: Acute Oral Toxicity (OECD 401)

The acute oral toxicity of calcium citrate malate was likely determined following a protocol similar to the OECD Guideline 401.[2]

-

Test System: Young adult Sprague-Dawley rats.

-

Dose: A limit test is often performed for substances with expected low toxicity, where a single dose of 2000 or 5000 mg/kg body weight is administered.[2]

-

Administration: The test substance is administered by oral gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.[2]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Caption: Workflow for an acute oral toxicity study.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged exposure.

Table 2: Repeated-Dose Oral Toxicity of Calcium Citrate Malate

| Species | Sex | Duration | Route of Administration | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | M & F | 90 days | Oral (in diet or gavage) | 2000 | No significant adverse effects observed up to the highest dose tested. |

Note: While a specific 90-day study report for calcium citrate malate was not publicly available, a NOAEL of 2000 mg/kg/day is frequently cited in safety assessments, likely derived from such a study. A study on nanocalcium carbonate established a NOAEL of 1000 mg/kg/day in a 90-day rat study, with the authors suggesting the true NOAEL might be higher.[3]

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study (OECD 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.

-

Test System: Typically Wistar or Sprague-Dawley rats.

-

Dose Groups: At least three dose levels and a control group.

-

Administration: The test substance is administered daily via the diet, drinking water, or oral gavage.

-

Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, organ weights, and histopathology of a comprehensive set of tissues.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Calcium Citrate Malate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Calcium Citrate (B86180) Malate (B86768) (CCM), a common calcium supplement. The following protocols are based on established analytical techniques, including titrimetry for calcium content and high-performance liquid chromatography (HPLC) for the determination of citrate and malate. Additionally, atomic absorption spectroscopy (AAS) is presented as an alternative method for calcium quantification.

Quantification of Calcium by Complexometric Titration

This method is based on the United States Pharmacopeia (USP) monograph for Calcium Citrate Malate and is suitable for determining the total calcium content.[1][2]

Experimental Protocol

1.1 Sample Preparation:

-

Accurately weigh approximately 350 mg of Calcium Citrate Malate.[1][2]

-

Transfer the sample to a 250-mL beaker.

-

Add 10 mL of water and 3 mL of 3 N hydrochloric acid and swirl to dissolve the sample.[1][2]

1.2 Titration:

-

While stirring, add 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a buret.[1][2]

-

Add approximately 150 mg of hydroxy naphthol blue indicator.[1][2]

-

Continue the titration with 0.05 M EDTA until a distinct blue endpoint is observed.[1][2]

-

Perform a blank determination by titrating a solution containing all reagents except the sample.[1][2]

1.3 Calculation: Calculate the percentage of calcium using the following formula:

Where:

-

VB = Volume of EDTA consumed by the blank (mL)[2]

-

M = Molarity of the EDTA solution (mol/L)[2]

-

F = Equivalency factor for calcium (40.08 mg/mmol)[2]

-

W = Weight of the Calcium Citrate Malate sample (mg)[2]

Workflow for Calcium Titration

Caption: Workflow for the complexometric titration of calcium in Calcium Citrate Malate.

Quantification of Citrate and Malate by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous determination of citric acid and malic acid content in Calcium Citrate Malate.[3][4]

Experimental Protocol

2.1 Reagents and Materials:

-

Citric Acid, anhydrous (reagent grade)[3]

-

d,l-Malic Acid (reagent grade)[3]

-

HPLC grade water[4]

-

Mobile Phase: 0.0015 N Sulfuric Acid in HPLC grade water. Filter through a 0.45 µm filter and degas.[4]

2.2 Standard Preparation:

-

Accurately weigh approximately 0.025 g each of citric acid and malic acid.[4]

-

Transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.[4]

2.3 Sample Preparation:

-

Accurately weigh a sample of Calcium Citrate Malate.

-

Dissolve the sample in a known volume of 0.2 N hydrochloric acid.[3]

-

Filter the solution through a 0.45 µm syringe filter before injection.

2.4 Chromatographic Conditions:

| Parameter | Value |

| Column | Bio-Rad HPX-87H, 300 x 7.8 mm or equivalent[4] |

| Mobile Phase | 0.0015 N Sulfuric Acid[4] |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| Detector | UV at 210 nm |

| Column Temperature | 35 °C |

2.5 System Suitability: The retention times of the citric acid and malic acid peaks in the sample solution should correspond to those of the standard solution.[1][2]